

Branebrutinib: A Technical Guide to a Highly Selective BTK Inhibitor

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Compound of Interest		
Compound Name:	Branebrutinib	
Cat. No.:	B606338	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling element in the B-cell antigen receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of **branebrutinib**, intended for researchers and professionals in the field of drug development. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further investigation and understanding of this compound.

Chemical Structure and Properties

Branebrutinib is a small molecule inhibitor with a well-defined chemical structure that contributes to its high potency and selectivity.

Chemical Identifiers



Identifier	Value
IUPAC Name	4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide[1]
CAS Number	1912445-55-6[1][2]
Molecular Formula	C20H23FN4O2[1]
SMILES	CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3 =C2C(=C(N3)C)C)C(=O)N)F[1]
Synonyms	BMS-986195[1][2]

Physicochemical Properties

Property	Value
Molecular Weight	370.43 g/mol [3][4]
Monoisotopic Mass	370.1805 Da[3]
Solubility	DMSO: ≥ 60 mg/mL[5]
Polar Surface Area	91.22 Ų[4]
#Rotatable Bonds	3[4]
H-Bond Acceptors	6[4]
H-Bond Donors	4[4]

Mechanism of Action

Branebrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[6] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5]

The mechanism of action involves the acrylamide group of **branebrutinib** forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[7] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.

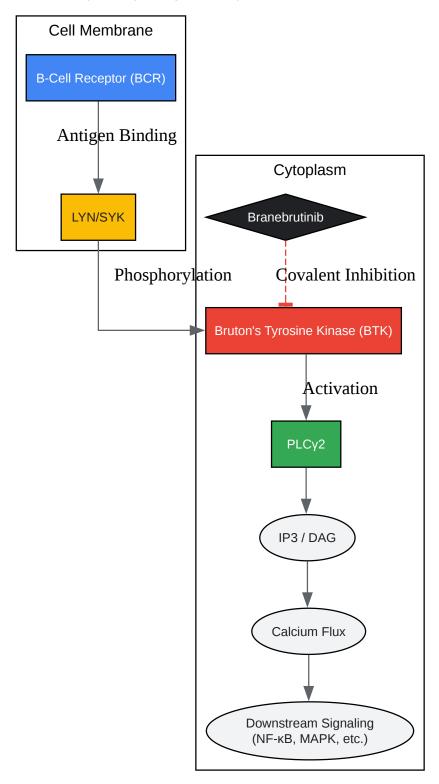


Signaling Pathway

BTK plays a pivotal role in relaying signals from the B-cell receptor. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to the activation of downstream pathways such as PLCy2, which in turn modulates calcium flux and activation of transcription factors like NF-kB. **Branebrutinib**'s inhibition of BTK effectively blocks these downstream signals.

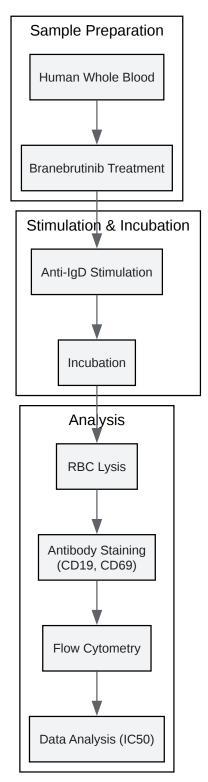


B-Cell Receptor Signaling Pathway and Branebrutinib Inhibition





Human Whole Blood B-Cell Activation Assay Workflow



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